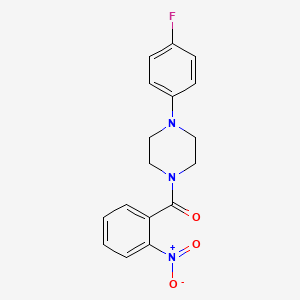
1-(4-fluorophenyl)-4-(2-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-(2-nitrobenzoyl)piperazine, commonly referred to as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The exact mechanism of action of 4-FPP is not yet fully understood. However, studies suggest that it may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This may result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-FPP exhibits a range of biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, the regulation of body temperature and blood pressure, and the modulation of pain perception. These effects make it a potential candidate for the development of drugs for the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-FPP in lab experiments is its high selectivity towards certain receptors in the brain. This allows for the precise modulation of specific physiological processes. However, one of the limitations of using 4-FPP is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 4-FPP. One area of interest is the development of new drugs that target the dopamine D2 and serotonin 5-HT1A receptors, using 4-FPP as a lead compound. Another area of interest is the study of the potential neuroprotective effects of 4-FPP, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-FPP and its potential side effects.
Synthesis Methods
The synthesis of 4-FPP involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-nitrobenzoyl chloride to form 4-(2-nitrobenzoyl)-1-fluoroaniline. The intermediate is then reacted with piperazine to give the final product, 1-(4-fluorophenyl)-4-(2-nitrobenzoyl)piperazine.
Scientific Research Applications
4-FPP has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various neurological disorders. Studies have shown that 4-FPP exhibits significant affinity towards certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a potential candidate for the development of drugs that target these receptors.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-5-7-14(8-6-13)19-9-11-20(12-10-19)17(22)15-3-1-2-4-16(15)21(23)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVKUETZILGMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](2-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5689679.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5689680.png)

![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5689712.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5689714.png)

![(4R)-1-(cyclobutylcarbonyl)-N-ethyl-4-{[(5-ethyl-2-thienyl)carbonyl]amino}-L-prolinamide](/img/structure/B5689720.png)
![7-{4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5689723.png)

![2-isopropyl-N,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5689734.png)
![3-(rel-(3S,4R)-3-isopropyl-4-{[(2-methylphenyl)acetyl]amino}-1-pyrrolidinyl)-N-methylpropanamide hydrochloride](/img/structure/B5689744.png)
![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-butenamide](/img/structure/B5689769.png)